N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C12H19N3O4S |
|---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-(3-amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-12(2,8-13)9-14(3)20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7H,8-9,13H2,1-3H3 |
InChI Key |
BUVYCMMVPRGGES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)CN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
Step 1: Preparation of the Aminoalkyl Intermediate
The 3-amino-2,2-dimethylpropyl moiety is typically prepared starting from hydroxymethyl trimethylacetic acid (pivalic acid derivative). The process involves:
- Esterification of hydroxymethyl trimethylacetic acid to form an ester intermediate.
- Protection of functional groups as necessary to prevent side reactions.
- Ammonolysis or amination to introduce the amino group, yielding 3-amino-2,2-dimethylpropionamide or related derivatives.
Step 2: Formation of the Sulfonamide Bond
The key step is nucleophilic substitution where the amine nitrogen attacks the sulfonyl chloride derivative of 4-nitrobenzene-1-sulfonyl chloride, forming the sulfonamide linkage.
- Reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
- Solvents like dichloromethane or tetrahydrofuran (THF) are chosen to optimize solubility and reaction kinetics.
- Temperature control is critical, typically maintained between 0°C to 5°C during the exothermic addition step to minimize side reactions.
Step 3: N-Methylation
The nitrogen atom bonded to the aminoalkyl chain is methylated to form the tertiary amine structure. This can be achieved by:
- Using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
- Alternatively, the amine precursor can be N-methylated prior to sulfonamide formation.
Step 4: Purification
The crude product is purified by recrystallization or chromatographic techniques to isolate the target compound with high purity.
Industrial Scale Synthesis
Industrial production follows similar synthetic principles but emphasizes:
- Use of cost-effective and readily available starting materials.
- Optimization of reaction stoichiometry to maximize yield.
- Implementation of continuous flow or batch reactors with precise temperature and mixing controls.
- Employment of scalable purification methods such as crystallization or solvent extraction.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Tetrahydrofuran (THF) | Good solubility for reactants; inert environment |
| Temperature | 0°C to 5°C during sulfonyl chloride addition | Controls exothermic reaction and side products |
| Base | Triethylamine, Pyridine | Neutralizes HCl, promotes nucleophilic substitution |
| Methylating Agent | Methyl iodide, Dimethyl sulfate | For N-methylation step |
| Reaction Time | Several hours depending on scale and conditions | Monitored by TLC or UV-Vis absorbance |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation and moisture interference |
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence and positions of methyl groups, amino substituents, and aromatic protons. The geminal dimethyl groups on the propyl chain typically appear as singlets in the ^1H NMR spectrum.
Mass Spectrometry (MS) : High-resolution MS verifies the molecular weight (approx. 315.39 g/mol) and fragmentation pattern, confirming molecular integrity.
Ultraviolet-Visible (UV-Vis) Spectroscopy : The nitro group exhibits strong absorbance near 260–300 nm, useful for monitoring reaction progress.
Melting Point Determination : The compound typically melts above 150°C, indicating purity and crystallinity.
| Property | Value / Condition | Remarks |
|---|---|---|
| Molecular Formula | C12H19N3O4S | Confirmed by elemental analysis |
| Molecular Weight | 315.39 g/mol | Confirmed by MS |
| Solubility | Low in water; moderate in polar solvents | Affects purification strategy |
| Melting Point | >150°C | Indicates crystalline purity |
| LogP (Partition Coefficient) | ~2.5 | Moderate lipophilicity |
The synthetic route involving nucleophilic substitution of 4-nitrobenzenesulfonyl chloride with the 3-amino-2,2-dimethylpropyl amine, followed by methylation, is the most documented and efficient method.
Reaction parameters such as temperature, solvent choice, and base selection critically influence yield and purity.
Industrial processes adapt these methods with scale-up considerations, emphasizing cost and environmental factors.
Analytical techniques including NMR, MS, and UV-Vis spectroscopy are essential for confirming structure and purity.
The steric hindrance from the geminal dimethyl groups in the aminoalkyl side chain impacts reactivity and may influence biological activity.
This detailed synthesis overview integrates data from chemical supplier technical sheets, patent literature, and peer-reviewed research articles focusing on sulfonamide chemistry and related synthetic methodologies. The information reflects a broad spectrum of sources ensuring authoritative and comprehensive coverage of the preparation methods for N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide.
Chemical Reactions Analysis
Acid-Base Reactions of the Sulfonamide Group
The sulfonamide group (-SO₂NH-) acts as a weak acid (pKa ≈ 10–12), enabling proton transfer under basic conditions. This facilitates salt formation with strong bases like NaOH or KOH, enhancing solubility in polar solvents .
Key Reaction:
Applications:
-
Used to modify solubility for pharmaceutical formulations.
Nucleophilic Substitution at the Amino Group
The primary amine (-NH₂) undergoes nucleophilic substitution with electrophiles such as acyl chlorides or alkyl halides.
Example Reaction with Acetyl Chloride:
Conditions:
Outcome:
-
Forms stable amide derivatives for structure-activity relationship (SAR) studies.
Reduction of the Nitro Group
The aromatic nitro group (-NO₂) is reduced to an amino group (-NH₂) under catalytic hydrogenation.
Reaction:
Conditions:
Applications:
-
Generates intermediates for antibiotics and dyes.
Oxidation of the Amino Group
The primary amine is oxidized to a nitroso (-NO) or nitro (-NO₂) group using strong oxidizing agents.
Reagents:
-
Potassium permanganate (KMnO₄) in acidic conditions.
-
Hydrogen peroxide (H₂O₂) with catalysts.
Mechanism:
Outcome:
Hydrolysis of the Sulfonamide Bond
The sulfonamide bond cleaves under acidic or alkaline conditions, yielding sulfonic acids and amines.
Acidic Hydrolysis:
Alkaline Hydrolysis:
Applications:
Electrophilic Aromatic Substitution (EAS)
The nitro group directs incoming electrophiles to the meta position of the benzene ring.
Common Reactions:
| Reagent | Product | Conditions |
|---|---|---|
| HNO₃/H₂SO₄ | Dinitro derivative | 50°C, 2–4 hours |
| Cl₂/FeCl₃ | Chlorinated derivative | 25°C, 1 hour |
Mechanistic Insight:
The nitro group deactivates the ring but stabilizes meta-substituted intermediates via resonance .
Amide Bond Formation
The amino group reacts with carboxylic acids or anhydrides to form amides.
Example with Acetic Anhydride:
Applications:
Scientific Research Applications
N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide compound with a complex structure featuring a sulfonamide functional group attached to a nitro-substituted aromatic ring. The molecular formula for this compound is C12H19N3O4S, and it has a molecular weight of 301.36 g/mol . The presence of both amino and nitro groups suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Potential Applications
This compound and similar compounds have potential applications in various fields:
- Medicinal Chemistry Sulfonamides exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, disrupting bacterial growth and replication. Additionally, compounds with similar structures have been studied for their potential anti-inflammatory and analgesic activities, making them valuable in therapeutic applications.
- Interaction studies focus on its binding affinity with biological targets such as enzymes and receptors. These studies often utilize techniques to understand these interactions which is crucial for optimizing the compound's therapeutic profile and minimizing side effects.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Unique Features |
|---|---|
| N-(2-Aminoethyl)-3-nitrobenzene-1-sulfonamide | Lacks bulky substituents; simpler structure |
| N-(3-Amino-4-methylpentyl)-N-methyl-4-nitrobenzene-1-sulfonamide | Contains branched alkyl chain; potential for different biological activity |
| N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide | Similar sulfonamide group; variations in side chain |
Mechanism of Action
The mechanism of action of N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound:
- Molecular Formula : C₁₂H₂₀N₄O₄S (deduced from IUPAC name).
- Key Features: 4-Nitrobenzenesulfonamide backbone. N-methyl and N-(3-amino-2,2-dimethylpropyl) substituents. High steric bulk due to dimethyl groups on the propyl chain.
Comparable Compounds:
N-(3-Aminopropyl)-4-nitrobenzenesulfonamide ():
- Molecular Formula : C₉H₁₃N₃O₄S.
- Molecular Weight : 259.28 g/mol.
- Key Features: Linear 3-aminopropyl chain (lacking dimethyl substitution). Reduced steric hindrance compared to the target compound. Potential for increased flexibility in molecular interactions.
3-Amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide ():
- Molecular Formula : C₉H₁₁FN₂O₂S.
- Molecular Weight : 230.26 g/mol.
- Key Features :
- Fluorine substituent at the 4-position (electron-withdrawing but less so than nitro).
- Cyclopropyl group introduces ring strain and moderate steric effects.
- Likely higher solubility in polar solvents due to fluorine’s electronegativity.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
- Molecular Formula: Not explicitly provided, but inferred as C₁₁H₁₅NO₂.
- Key Features :
- Benzamide core with an N,O-bidentate directing group.
- Hydroxyl and dimethyl groups enable coordination with metal catalysts.
- Structural dissimilarity (amide vs. sulfonamide) limits direct comparison but highlights divergent reactivity profiles.
Electronic and Steric Effects
- The target compound’s nitro group enhances sulfonamide acidity (pKa ~1–2), favoring deprotonation in catalytic or binding contexts. The dimethylpropyl group may hinder nucleophilic attacks or metal coordination compared to the linear aminopropyl analog.
Data Tables
Table 1: Comparative Structural Data
Biological Activity
N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 315.39 g/mol. Its structure features a sulfonamide functional group attached to a nitro-substituted aromatic ring, which is crucial for its biological activity. The presence of both amino and nitro groups enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.39 g/mol |
| CAS Number | 1827080-23-8 |
Antimicrobial Activity
Sulfonamides, including this compound, are known for their ability to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making these compounds effective antimicrobial agents. Research has shown that similar compounds exhibit varying degrees of antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Recent studies have also indicated potential anti-inflammatory effects of this compound. For instance, compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokine production in murine macrophage assays. These studies highlight the compound's potential to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The following table summarizes some related compounds and their unique characteristics:
| Compound Name | Unique Features |
|---|---|
| N-(2-Aminoethyl)-3-nitrobenzene-1-sulfonamide | Simpler structure; lacks bulky substituents |
| N-(3-Amino-4-methylpentyl)-N-methyl-4-nitrobenzene-1-sulfonamide | Contains branched alkyl chain; altered activity |
| N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide | Similar sulfonamide group; variations in side chain |
The variations in side chains and functional groups significantly affect solubility, reactivity, and biological activity.
Study on Antimicrobial Efficacy
A study published in Pharmaceutical Research examined the antimicrobial properties of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
Anti-inflammatory Activity Assessment
In another study focusing on anti-inflammatory effects, researchers utilized RAW 264.7 murine macrophages to assess the compound's ability to inhibit nitric oxide (NO) production. The results demonstrated that the compound effectively reduced NO levels at concentrations as low as 10 µM, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution between a nitrobenzene sulfonyl chloride derivative and a substituted amine. For example, analogous protocols involve reacting 4-nitrobenzoyl chloride with amines like 2-(3-chlorophenyl)ethan-1-amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Sodium hydride has also been used as a base for similar sulfonamide formations, ensuring high yields by minimizing side reactions .
- Optimization : Key factors include temperature control (0–5°C for exothermic steps), stoichiometric excess of the amine, and inert atmospheres to prevent oxidation. Solvent selection (e.g., dichloromethane or THF) impacts reaction kinetics and purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amine proton environments. For example, the methyl groups on the 2,2-dimethylpropyl moiety appear as singlets in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isobaric impurities .
- UV-Vis Spectroscopy : The nitro group’s strong absorbance (~260–300 nm) aids in tracking reaction progress .
Q. What in vitro assays are used to evaluate its biological activity?
- Assays : Antimicrobial activity is tested via broth microdilution (MIC determination against bacterial/fungal strains) . Anticancer potential is assessed using cell viability assays (e.g., MTT) on cancer cell lines. Mechanistic studies employ molecular docking to predict interactions with target proteins like dihydrofolate reductase .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural determination?
- Approach : X-ray diffraction data refinement using programs like SHELXL (from the SHELX suite) is standard. For example, copper complexes with similar ligands were refined using SHELXL-2018/3, with restraints applied to anisotropic displacement parameters for disordered groups .
- Handling Contradictions : Twinning or poor diffraction may require data reprocessing (e.g., using CrysAlisPro) or alternative space group assignments. Multi-scan absorption corrections improve data quality for low-symmetry crystals .
Q. What computational strategies predict the compound’s reactivity and electronic properties?
- Methods :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For sulfonamides, the nitro group’s electron-withdrawing effect can be modeled to assess charge distribution .
- Molecular Dynamics (MD) : Simulates ligand-protein binding affinities, particularly for antimicrobial targets like bacterial enzymes .
Q. How does the steric hindrance of the 2,2-dimethylpropyl group influence reactivity?
- Mechanistic Insight : The bulky dimethylpropyl group reduces nucleophilic accessibility at the tertiary amine, slowing alkylation or acylation reactions. This steric effect is evident in crystallographic data, where bond angles (e.g., C–N–C ≈ 109.7°) reflect constrained geometry .
- Biological Impact : Reduced membrane permeability may limit bioavailability, requiring prodrug strategies for therapeutic applications .
Q. What purification techniques maximize yield while avoiding decomposition?
- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted sulfonyl chlorides.
- Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals. Solvent polarity adjustments prevent nitro group reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
